molecular formula C22H20N2O3S B11477869 6-hydroxy-4-(3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

6-hydroxy-4-(3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11477869
M. Wt: 392.5 g/mol
InChI Key: OHZUSIMZWPRNQP-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-b]pyridine Core: The initial step involves the construction of the thieno[2,3-b]pyridine core through cyclization reactions. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as methoxyphenyl, methyl, oxo, and phenyl groups. These steps may include reactions like Friedel-Crafts acylation, nucleophilic substitution, and oxidation.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit key enzymes involved in cancer cell growth or modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different heterocyclic cores.

    Carboxamide Derivatives: Compounds with carboxamide functional groups attached to various aromatic and heterocyclic systems.

Uniqueness

4-(3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N2O3S/c1-13-19-17(14-7-6-10-16(11-14)27-2)12-18(25)24-22(19)28-20(13)21(26)23-15-8-4-3-5-9-15/h3-11,17H,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

OHZUSIMZWPRNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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